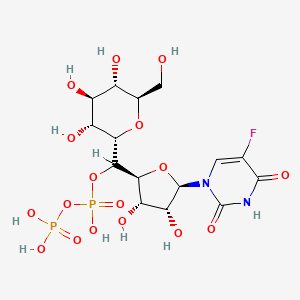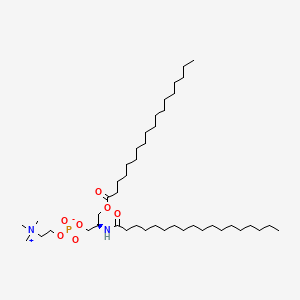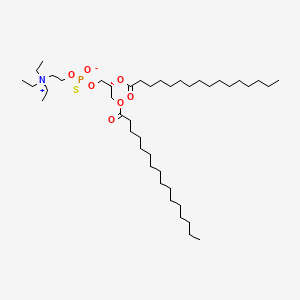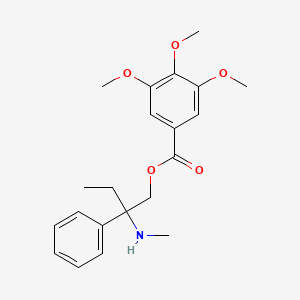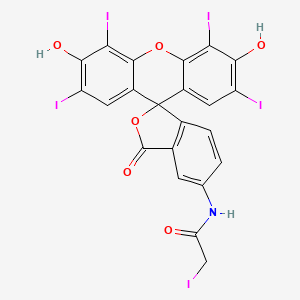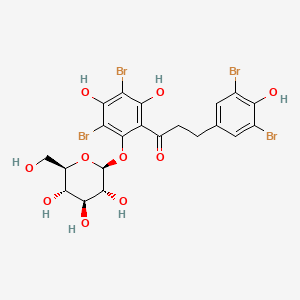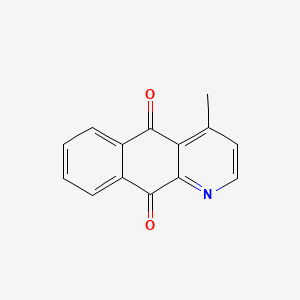
4-Methylbenzo(g)quinoline-5,10-dione
Descripción general
Descripción
4-Methylbenzo(g)quinoline-5,10-dione is a natural product found in Cananga odorata, Annona cherimola, and other organisms with data available.
Aplicaciones Científicas De Investigación
Synthesis Techniques
The synthesis of benzo[g]quinoline-5,10-dione derivatives has been a topic of research in various studies. For instance, Krapcho et al. (1993) described the synthesis of 6,9-difluorobenzo[g]quinoline-5,10-dione, showing the process of facile substitutions by diamines (Krapcho et al., 1993). Similarly, Bala et al. (2013) achieved the synthesis of 1,2-dihydrobenzo[g]quinoline-5,10-diones via a copper(II) triflate-catalyzed intramolecular cyclization of N-propargylaminonaphthoquinones (Bala et al., 2013).
Structural and Chemical Properties
The study of the structural and chemical properties of these compounds is also significant. Prieto et al. (2007) explored the synthesis, structure, and properties of ruthenium(II) complexes with quinolinedione derivatives, including benzo[g]quinoline-5,10-dione, analyzing their potential antitumor activity (Prieto et al., 2007).
Catalysis and Green Chemistry Applications
In the field of green chemistry, Ghasemzadeh et al. (2017) demonstrated the use of magnetite nanoparticles-supported APTES as a powerful and recoverable nanocatalyst for the preparation of tetrahydrobenzo[g]quinoline-5,10-diones (Ghasemzadeh et al., 2017).
Applications in Drug Synthesis
The potential of these compounds in drug synthesis has been explored as well. Deady et al. (2003) synthesized carboxamide derivatives of benzo[b][1,6]naphthyridines, demonstrating their potent cytotoxicity against various cancer cell lines (Deady et al., 2003).
Propiedades
Número CAS |
96889-94-0 |
|---|---|
Nombre del producto |
4-Methylbenzo(g)quinoline-5,10-dione |
Fórmula molecular |
C14H9NO2 |
Peso molecular |
223.23 g/mol |
Nombre IUPAC |
4-methylbenzo[g]quinoline-5,10-dione |
InChI |
InChI=1S/C14H9NO2/c1-8-6-7-15-12-11(8)13(16)9-4-2-3-5-10(9)14(12)17/h2-7H,1H3 |
Clave InChI |
GVRYUHXXENMGEV-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=NC=C1)C(=O)C3=CC=CC=C3C2=O |
SMILES canónico |
CC1=C2C(=NC=C1)C(=O)C3=CC=CC=C3C2=O |
Otros números CAS |
96889-94-0 |
Sinónimos |
cleistopholine |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



